LY2955303 is a potent antagonist of retinoic acid receptor γ (RARγ; Ki = 1.1 nM). It is selective for RARγ over RARα and RARβ (Kis = >1,700 and >2,980 nM, respectively). LY2955303 reduces differential weight bearing between the contralateral and ipsilateral limbs in a rat model of monoiodoacetate-induced osteoarthritis (ED50 = 0.72 mg/kg). LY2955303 is a potent and selective RAR-gamma antagonist for the treatment of osteoarthritis pain. LY2955303 has RAR-gamma Ki = 1.09 nM; RAR-alpha Ki > 1700 nM; RAR-beta Ki > 2980 nM. LY2955303 demonstrated good pharmacokinetic properties and was efficacious in the MIA model of osteoarthritis-like joint pain. LY2955303 demonstrated an improved margin to RAR -mediated adverse effects.
Compound Description: Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) widely used to treat pain and inflammation. It functions by inhibiting the COX-2 enzyme, which plays a role in prostaglandin synthesis. []
Compound Description: This compound serves as a crucial intermediate in the synthesis of novel benzenesulfonamide derivatives with anti-inflammatory properties. []
Compound Description: This series of compounds, synthesized from Celecoxib, exhibits anti-inflammatory activity in the carrageenan-induced rat paw oedema model. Some demonstrate greater in vivo anti-inflammatory activity compared to Celecoxib with minimal ulcerogenic effects. []
Compound Description: This compound, an azo dye derivative, and its metal complexes with Co(II), Ni(II), and Cu(II) were studied for their potential antiradical activity. While they exhibited some activity, it was less potent than the standard antioxidant tocopherol. []
Compound Description: These novel isoxazole and pyrazole derivatives were synthesized and evaluated for their in vitro protein denaturation activity. Notably, compound 2d showed promising activity, surpassing Acetylsalicylic Acid (Aspirin) in inhibiting bovine serum albumin denaturation. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Four distinct human isoenzymes of alkaline phosphatase (AP) are known: intestinal (IAP), placental (PLAP), tissue non-specific (NSAP, also known as liver/bone/kidney AP), and germ cell AP (also known as placental-like AP, PLAP-like). L-p-Bromotetramisole is a cell-permeable inhibitor of all four human AP isoenzymes (Kis =18 and 56 µM for PLAP and NSAP, respectively). While PLAP is strongly inhibited by L-p-bromotetramisole, a second AP, possibly PLAP-like, shows only partial inhibition. L-p-Bromotetramisole has been shown to inhibit a tyrosine phosphatase from Drosophila and, as a result, is also used as a tyrosine phosphatase inhibitor. L-p-Bromotetramisole Oxalate or (-)-p-Bromotetramisole Oxalate is a potent inhibitor of alkaline phosphatase. L-p-Bromotetramisole is a cell-permeable inhibitor of all four human AP isoenzymes (Kis =18 and 56 µM for PLAP and NSAP, respectively).
Primaquine is a synthetic, 8-aminoquinoline derivative with antimalarial properties. Although its mechanism of action is unclear, primaquine bind to and alter the properties of protozoal DNA. This agent eliminates tissue (exo-erythrocytic) malarial infection, preventing the development of the erythrocytic forms of the parasite which are responsible for relapses in Plasmodium vivax and ovale malaria. Primaquine is active against late hepatic stages (hypnozoites, schizonts). (NCI04) Primaquine is an aminoquinoline that has been used for the prevention and therapy of malaria for more than 50 years. Primaquine is not associated with serum enzyme elevations during therapy and has yet to be linked to instances of clinically apparent acute liver injury. Primaquine Phosphate is the phosphate salt form of primaquine, a synthetic, 8-aminoquinoline derivative with antimalarial properties. Although its mechanism of action is unclear, primaquine bind to and alter the properties of protozoal DNA. This agent eliminates tissue (exo-erythrocytic) malarial infection, preventing the development of the erythrocytic forms of the parasite which are responsible for relapses in Plasmodium vivax and ovale malaria. Primaquine is active against late hepatic stages (hypnozoites, schizonts).
L-Penicillamine is a medication primarily used for the treatment of Wilson's disease. It is also used for people with kidney stones who have high urine cystine levels, rheumatoid arthritis, copper poisoning, and lead poisoning. It is taken by mouth.
Common side effects include rash, loss of appetite, nausea, diarrhea, and low blood white blood cell levels. Other serious side effects include liver problems, obliterative bronchiolitis, and myasthenia gravis. It is not recommended in people with lupus erythematosus. Use during pregnancy may result in harm to the baby. Penicillamine works by binding heavy metals such that they can be removed from the body in the urine.
L-propargylglycine is a non-proteinogenic L-alpha-amino acid that is L-alanine in which one of the methyl hydrogens has been replaced by an ethynyl group. It causes the irreversible inactivation of gamma-cystathionase (also known as cystathionine gamma-lyase) and is used as an affinity labeling reagent for gamma-cystathionase and other enzymes. It has a role as an EC 1.4.3.2 (L-amino-acid oxidase) inhibitor, an EC 2.6.1.2 (alanine transaminase) inhibitor and an EC 2.5.1.48 (cystathionine gamma-synthase) inhibitor. It is a non-proteinogenic L-alpha-amino acid and a terminal acetylenic compound. It is a tautomer of a L-propargylglycine zwitterion.